
(R)-2-Amino-3-cycloheptylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-cycloheptylpropanoic acid is an organic compound characterized by the presence of an amino group, a cycloheptyl ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-cycloheptylpropanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of cycloheptanone, which serves as the starting material.
Amination: Cycloheptanone undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Propanoic Acid Moiety: The resulting amine is then subjected to a reaction with acrylonitrile, followed by hydrolysis to introduce the propanoic acid group.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3-cycloheptylpropanoic acid may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination step.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction steps to ensure high selectivity and purity of the final product.
Automated Hydrolysis: Implementing automated hydrolysis systems to streamline the conversion of nitrile intermediates to the corresponding carboxylic acids.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-cycloheptylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and other electrophilic reagents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Applications De Recherche Scientifique
Chemistry
®-2-Amino-3-cycloheptylpropanoic acid is used as a building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound serves as a probe to study the interactions of amino acids with various biological targets, including enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry
In the industrial sector, ®-2-Amino-3-cycloheptylpropanoic acid is utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which ®-2-Amino-3-cycloheptylpropanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
®-2-Amino-3-phenylpropanoic acid: Contains a phenyl ring instead of a cycloheptyl ring.
®-2-Amino-3-methylpropanoic acid: Features a methyl group instead of a cycloheptyl ring.
Uniqueness
®-2-Amino-3-cycloheptylpropanoic acid is unique due to its larger cycloheptyl ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
(2R)-2-amino-3-cycloheptylpropanoic acid |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1/s1 |
Clé InChI |
WJKZEQGDVZCGPZ-SECBINFHSA-N |
SMILES isomérique |
C1CCCC(CC1)C[C@H](C(=O)O)N |
SMILES canonique |
C1CCCC(CC1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol](/img/structure/B12987288.png)

![7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12987295.png)
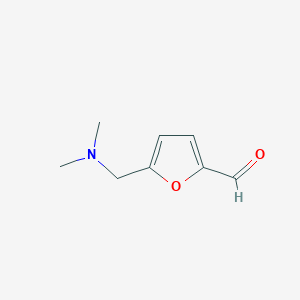
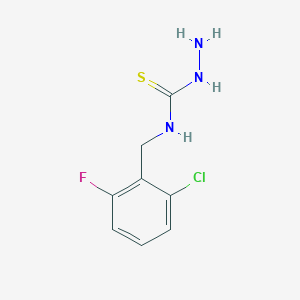
![Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12987313.png)
![(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12987314.png)
![(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)](/img/structure/B12987317.png)

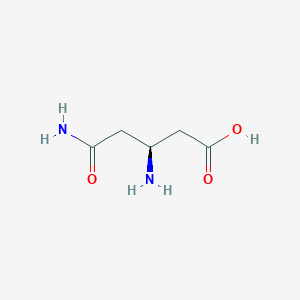
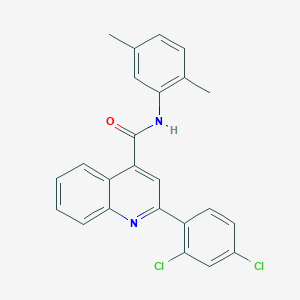
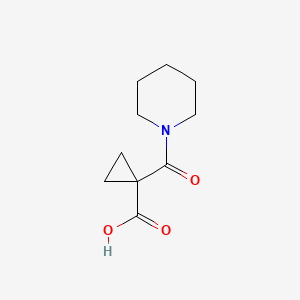

![7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12987355.png)
